molecular formula C20H21N3O B1671752 Imidafenacin CAS No. 17010-16-5

Imidafenacin

Cat. No.: B1671752
CAS No.: 17010-16-5
M. Wt: 319.4 g/mol
InChI Key: SQKXYSGRELMAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidafenacin is a small molecule antispasmodic agent with anticholinergic effects. It is primarily used to treat overactive bladder by reducing urinary frequency. This compound works by antagonizing muscarinic receptors in the bladder, which helps to decrease the frequency of urination . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .

Preparation Methods

The preparation of imidafenacin involves several synthetic routes and reaction conditions. One method involves using 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as initial raw materials. Alcohol compounds are employed as solvents, and polyethylene glycol is used as a phase-transfer catalyst. The process combines replacement and hydrolysis reactions under alkali metal hydroxide conditions to produce this compound . Another method involves the preparation of a new crystal form of this compound, which has a simple preparation method and good stability .

Chemical Reactions Analysis

Scientific Research Applications

Imidafenacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the treatment of overactive bladder and its effects on muscarinic receptors . Additionally, this compound has been used in studies involving near-infrared spectroscopy and humidity-controlled 96-well plates to analyze its polymorphic and pseudopolymorphic transformations . These studies help in understanding the physicochemical properties of this compound and its behavior in different conditions.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

170105-16-5
Record name Imidafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170105-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a mixture of 32 mL of 1 mol/L hydrochloric acid and 101 mL of purified water, 13.3 g (32.0 mmol) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate obtained in Example 3 were dissolved, and 1.33 g of activated charcoal were added. After stirring for 1 hour, the mixture was filtered through 4 cm-size Kiriyama funnel, in which 2.66 g of cellulose powder was laid and washed with 13 mL of purified water. To the filtrate and washed solutions 130 mL of ethanol were added, and, under stirrings 48 mL of 2 mol/L sodium hydroxide solution were added to neutralize the solution and crystallize out of the solution. After stirring for 1 hour at an inner temperature of below 15° C. under cooling with ice water, the crystals were collected by filtration and washed with 50 mL of 40% ethanol, then with each 200 mL of purified water five times (fifth washed solution: pH 8.80). Into 53 mL of ethanol, 10.6 g of wet crystals were dissolved completely by heating, and the solution was stirred for 1 hour at room temperature to crystallize out of the solution, followed by cooling with ice water. After stirring for 1 hour at an inner temperature of below 15° C., the crystals were collected by filtration and washed with 5 mL of ethanol. The crystals were dried for 3 hours at 60° C. under reduced pressure (vacuum pump) to obtain 7.80 g (yield: 76.3%) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide as white crystalline powder.
Quantity
32 mL
Type
reactant
Reaction Step One
Name
4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidafenacin
Reactant of Route 2
Imidafenacin
Reactant of Route 3
Reactant of Route 3
Imidafenacin
Reactant of Route 4
Imidafenacin
Reactant of Route 5
Imidafenacin
Reactant of Route 6
Imidafenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.